molecular formula C10H13NO2 B1351176 2-Morpholinophenol CAS No. 41536-44-1

2-Morpholinophenol

Cat. No. B1351176
CAS RN: 41536-44-1
M. Wt: 179.22 g/mol
InChI Key: VMPYFWTYGZZUMY-UHFFFAOYSA-N
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Scientific Research Applications

Gene Expression Regulation and Clinical Trials

2-Morpholinophenol, as part of morpholino oligos (Morpholinos), plays a significant role in gene expression regulation. Morpholinos are currently in clinical trials for the treatment of Duchenne muscular dystrophy. A Morpholino analog has also been involved in a clinical trial as a potential anti-bioterrorism agent against the Marburg virus. The efficiency of Morpholinos is enhanced by conjugation with cell-penetrating peptides (CPP), forming CPP-Morpholino conjugates (PPMOs). PPMOs are extensively used in researching viral, bacterial, genetic, and other diseases and are being developed as potential therapeutic agents (Moulton, 2013).

Chemical Synthesis and Potential Anti-inflammatory Properties

A novel series of thiophene derivatives, including 1-(4-morpholinophenyl)ethanone, have shown significant anti-inflammatory activity. These derivatives, through their interaction and subsequent chemical reactions, have been found to inhibit carrageenan-induced paw edema in albino rats, indicating their potential as anti-inflammatory agents (Helal et al., 2015).

Pharmacological Synthesis and Drug Discovery

2-Morpholinophenol is instrumental in the synthesis of bioactive molecules and drugs. For instance, the synthesis of 2-aminothiophenes through the Gewald Reaction using morpholine-trifluoroacetic acid salt as a catalyst is a pivotal process in drug synthesis. This synthesis leads to the creation of molecules with bisheterocyclic frameworks, which are significant in pharmacological research (Snieckus & Miranzadeh, 2017).

Photodynamic Therapy Applications

Morpholine derivatives, such as morpholine substituted Zn(II) phthalocyanine, have been synthesized and characterized for their potential in photodynamic therapy. These derivatives exhibit properties such as DNA/BSA binding, DNA photocleavage, and topoisomerase I inhibition, making them potential agents for photodynamic therapy applications (Barut et al., 2017).

Medicinal Chemistry and Pharmacological Activity

Morpholine, as a heterocycle, is a key component in various bioactive molecules and drugs. Its usage in medicinal chemistry is attributed to its diverse biological activities and its ability to improve the pharmacokinetic profiles of bioactive molecules. Morpholine derivatives have shown significant contributions to enzyme inhibitors and affinity for various receptors, enhancing their potential in drug design and development (Kourounakis et al., 2020).

Safety And Hazards

2-Morpholinophenol is classified as a danger according to GHS05 and GHS071. It may cause skin irritation, serious eye irritation, and respiratory irritation7.


properties

IUPAC Name

2-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPYFWTYGZZUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383651
Record name 2-morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinophenol

CAS RN

41536-44-1
Record name 2-morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41536-44-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(2-methoxyphenyl)morpholine (200 mg, 1.02 mmol) in CH2Cl2 (20 mL) was added BBr3 (1 mL) at 0° C. The mixture was stirred for 2 h at 0° C. The mixture was then added drop wise to ice-water (50 mL) and the mixture treated with CH2Cl2 (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the yellow solid which was used in next step without further purification (165 mg Yield 80%). LCMS (m/z): 180.1 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GA Ksendzova, GI Polozov, IV Skornyakov… - Optics and …, 2007 - Springer
The intermolecular interactions in solutions of aminophenols in CCl 4 are studied by the methods of IR Fourier spectroscopy. If the hydroxyl groups of aminophenol molecules occupy …
Number of citations: 23 link.springer.com
MV Belkov, GA Ksendzov, GI Polozov… - Journal of Applied …, 2010 - Springer
IR-Fourier spectroscopy methods are adopted to study intramolecular and intermolecular hydrogen bonds that form in CCl 4 solutions of aminophenol derivatives and in a solid phase of …
Number of citations: 8 link.springer.com
A Tillack, V Khedkar, H Jiao, M Beller - 2005 - Wiley Online Library
… Here, especially the behavior of the 2-morpholinophenol (10) is surprising. To the best of our knowledge this is the first example where aminophenol is used as a ligand in titanium-…
J Robichaud, R Oballa, P Prasit… - Journal of medicinal …, 2003 - ACS Publications
A novel series of nonpeptidic biaryl compounds was identified as potent and reversible inhibitors of cathepsin K. The P2−P3 amide bond of a known amino acetonitrile dipeptide 1 was …
Number of citations: 106 pubs.acs.org
JR Blackborow, JC Lockhart, DE Minnikin… - … of Chromatography A, 1975 - Elsevier
Initial attempts to purify nitrogen-containing crowns by column chromatography were hampered by the relative insolubility of the reaction products in non-polar solvents. The crude …
Number of citations: 6 www.sciencedirect.com
JC Lockhart, AC Robson, ME Thompson… - Journal of the …, 1973 - pubs.rsc.org
New polyether crown ligands containing four and five donor sites per molecule and with one or two of the ether linkages replaced by secondary or tertiary amino-groups have been …
Number of citations: 33 pubs.rsc.org
B Casu, T Arya, B Bessette, C Baron - researchgate.net
Title : Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by Page 1 Title : Fragment-based screening identifies novel …
Number of citations: 0 www.researchgate.net

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